molecular formula C11H14N2O4S B15194603 2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- CAS No. 111711-52-5

2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)-

Cat. No.: B15194603
CAS No.: 111711-52-5
M. Wt: 270.31 g/mol
InChI Key: CWFLAPRNRAXEDU-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- is a heterocyclic organic compound that features a pyrrolidinone ring substituted with an ethoxy group and a pyridinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of aniline, an aldehyde, and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation . This method is efficient and environmentally friendly, offering high yields and short reaction times.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and safety. The use of green chemistry principles, such as the replacement of hazardous reagents with safer alternatives, is often emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the pyrrolidinone ring.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or pyridinylsulfonyl groups, often using reagents like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The ethoxy and pyridinylsulfonyl groups enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethoxy and pyridinylsulfonyl groups enhances its versatility and potential for various applications compared to its simpler analogs .

Properties

CAS No.

111711-52-5

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

5-ethoxy-1-pyridin-3-ylsulfonylpyrrolidin-2-one

InChI

InChI=1S/C11H14N2O4S/c1-2-17-11-6-5-10(14)13(11)18(15,16)9-4-3-7-12-8-9/h3-4,7-8,11H,2,5-6H2,1H3

InChI Key

CWFLAPRNRAXEDU-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC(=O)N1S(=O)(=O)C2=CN=CC=C2

Origin of Product

United States

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